molecular formula C25H22Cl2N2O2 B4554947 1-(2,4-dichlorophenyl)-4-ethyl-3,5-bis(3-methoxyphenyl)-1H-pyrazole

1-(2,4-dichlorophenyl)-4-ethyl-3,5-bis(3-methoxyphenyl)-1H-pyrazole

Cat. No.: B4554947
M. Wt: 453.4 g/mol
InChI Key: LCOLRUDPFKMUNG-UHFFFAOYSA-N
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Description

1-(2,4-dichlorophenyl)-4-ethyl-3,5-bis(3-methoxyphenyl)-1H-pyrazole is a useful research compound. Its molecular formula is C25H22Cl2N2O2 and its molecular weight is 453.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 452.1058333 g/mol and the complexity rating of the compound is 568. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Annular Tautomerism and Structural Analysis

Studies on NH-pyrazoles, similar in structure to the specified compound, have shown insights into annular tautomerism, a phenomenon where compounds exhibit unique tautomeric forms based on the arrangement of their atoms and the presence of hydrogen bonds. For instance, research on the structures of four NH-pyrazoles, including variations with hydroxy and methoxy phenyl groups, revealed complex hydrogen bonding patterns and tautomerism in both solution and solid states. This understanding is crucial for designing compounds with specific physical and chemical properties for applications in drug design and material science (Cornago et al., 2009).

Synthesis Methodologies

The efficient and regioselective synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates demonstrates the versatility of pyrazole compounds in organic chemistry. Utilizing ultrasound irradiation, this method significantly reduces reaction times and enhances yields, showcasing the potential of pyrazole derivatives in the synthesis of complex molecules for pharmaceuticals and agrochemicals (Machado et al., 2011).

Material Science Applications

In the realm of materials science, pyrazole derivatives have been investigated for their potential in corrosion protection. For instance, carbohydrazide-pyrazole compounds have shown significant efficacy in protecting mild steel in corrosive environments. This application is pivotal in industrial settings where corrosion resistance is paramount for maintaining the integrity and longevity of metal structures (Paul et al., 2020).

Theoretical and Computational Studies

Theoretical studies on pyrazole-based compounds, including computational approaches, provide insights into their electronic structures and properties. For example, investigations into the nonlinear optical properties of specific pyrazole derivatives through both experimental and theoretical methods reveal the potential of these compounds in developing new materials for optical applications. Such studies are crucial for advancing our understanding of the electronic and structural characteristics that contribute to the desirable properties of pyrazole derivatives (Tamer et al., 2015).

Properties

IUPAC Name

1-(2,4-dichlorophenyl)-4-ethyl-3,5-bis(3-methoxyphenyl)pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22Cl2N2O2/c1-4-21-24(16-7-5-9-19(13-16)30-2)28-29(23-12-11-18(26)15-22(23)27)25(21)17-8-6-10-20(14-17)31-3/h5-15H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCOLRUDPFKMUNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N(N=C1C2=CC(=CC=C2)OC)C3=C(C=C(C=C3)Cl)Cl)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.